molecular formula C10H14N2 B179836 2-(Indolin-3-yl)ethanamine CAS No. 13078-91-6

2-(Indolin-3-yl)ethanamine

Cat. No. B179836
CAS RN: 13078-91-6
M. Wt: 162.23 g/mol
InChI Key: ZIMNJHFFARFXNK-UHFFFAOYSA-N
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Description

2-(Indolin-3-yl)ethanamine is a chemical compound with the molecular formula C10H14N2 .


Synthesis Analysis

The synthesis of 2-(Indolin-3-yl)ethanamine and its derivatives has been reported in several studies . For instance, one study reported the synthesis of 2-(Indolin-3-yl)ethanamine derivatives by an electrophilic substitution reaction of indole with structurally divergent aldehydes and ketones .


Molecular Structure Analysis

The molecular weight of 2-(Indolin-3-yl)ethanamine is 162.23 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .


Chemical Reactions Analysis

Several studies have reported on the chemical reactions involving 2-(Indolin-3-yl)ethanamine . For example, one study reported the synthesis of five-membered chiral propargylic amines from 2-aryl-3H-indol-3-one and alkynylsilanes .


Physical And Chemical Properties Analysis

2-(Indolin-3-yl)ethanamine has a molecular weight of 162.23 g/mol. It has an XLogP3-AA value of 1.1, indicating its lipophilicity. It has 2 hydrogen bond donors and 2 hydrogen bond acceptors. It also has 2 rotatable bonds. Its exact mass is 162.115698455 g/mol .

Scientific Research Applications

Computational Chemistry

Theoretical studies involving 2-(Indolin-3-yl)ethanamine could provide valuable information on its electronic structure and reactivity. Computational models could predict its behavior in various chemical environments, aiding in the design of experiments and new compounds.

Each of these fields presents a unique avenue for the application of 2-(Indolin-3-yl)ethanamine in scientific research. The compound’s versatility stems from its indole core, which is a crucial structural motif in many biologically active molecules .

Future Directions

The future directions for the study of 2-(Indolin-3-yl)ethanamine could include further investigation of its synthesis, chemical reactions, and potential biological activities. Additionally, more research is needed to understand its mechanism of action and to evaluate its safety and hazards .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 2-(indolin-3-yl)ethanamine, bind with high affinity to multiple receptors . This suggests that the compound could interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(Indolin-3-yl)ethanamine could potentially affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

2-(2,3-dihydro-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,8,12H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMNJHFFARFXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505861
Record name 2-(2,3-Dihydro-1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13078-91-6
Record name 2-(2,3-Dihydro-1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(3-Indolyl)ethylamine in an amount of 9.4 grams (58.8 millimoles) was dissolved in 120 milliliters of trifluoroacetic acid under nitrogen. The solution was cooled in an ice bath and 100 milliliters of about 1 M BH3.THF in tetrahydrofuran solution was added slowly over about 30 minutes. Thereafter, water (50 milliliters) was added, the resulting solution stirred at room temperature for about 75 minutes, and then evaporated in vacuo to about 40 milliliters of a semi-solid viscous oil. The oil was partitioned between methylene chloride and aqueous sodium hydroxide solution (pH>10). The organic layer was dried over potassium carbonate, filtered and evaporated in vacuo to obtain 8.6 grams of a yellow oily 2-(3-indolinyl)ethylamine product of 98 percent purity (by gas layer chromatographic analysis) in a 90 percent isolated yield. NMR was appropriate for the compound. The HCl salt of 2-(3-indolinyl)ethylamine had a melting point of 186°-188° C.
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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